9-Fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a synthetic organic compound classified within the benzoxepine family. Benzoxepines are characterized by a seven-membered ring fused to a benzene ring, incorporating an oxygen atom. The unique feature of this compound is the presence of a fluorine atom at the 9th position, which imparts distinctive chemical and biological properties, making it a subject of interest in various scientific fields, including medicinal chemistry and materials science.
This compound can be sourced from specialized chemical suppliers and is primarily classified as a heterocyclic compound. Its molecular formula is , with a molecular weight of approximately 180.18 g/mol . The fluorine substitution at the 9-position enhances its reactivity and potential applications in drug development and chemical synthesis.
The synthesis of 9-Fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one typically involves several key steps:
Industrial production may utilize batch or continuous flow reactors to optimize reaction conditions for high yield and purity. Purification techniques such as recrystallization or chromatography are employed to isolate the final product.
The molecular structure of 9-Fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one features a bicyclic framework that includes:
The compound's structural data can be represented as follows:
9-Fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one is involved in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 9-Fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one involves its interaction with biological targets such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards specific molecular targets, potentially leading to effects such as enzyme inhibition or modulation of receptor signaling pathways.
Key physical properties include:
Chemical properties encompass:
9-Fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one has diverse applications across multiple scientific domains:
The benzoxepin ring system represents a privileged scaffold in medicinal chemistry due to its unique conformational properties and ability to interact with diverse biological targets. This fused bicyclic structure combines a benzene ring with a seven-membered oxepane moiety, creating a semi-rigid framework that presents substituents in defined spatial orientations. The partially saturated 3,4-dihydrobenzo[b]oxepin-5(2H)-one variant—exemplified by 9-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one—introduces a ketone group that enhances hydrogen-bonding capacity while maintaining planarity critical for target engagement [2] [5].
This scaffold's significance is demonstrated in neuroinflammatory research, where 3,4-dihydrobenzo[b]oxepin derivatives serve as core structures for novel anti-neuroinflammatory agents. Researchers have developed 28 derivatives including benzo[2,3]oxepino[4,5-d]pyrimidin-2-amine compounds that regulate microglia polarization, a key mechanism in neuroinflammation [2]. The molecular architecture allows strategic functionalization at C-4, C-6, C-8, and C-9 positions, enabling precise modulation of pharmacological profiles. For instance, introducing electron-withdrawing groups at C-9 (e.g., fluorine) significantly alters electronic properties while maintaining the planar conformation necessary for crossing biological barriers [5] [6].
Table 1: Biological Activities of Benzoxepin-Based Scaffolds
Ring System | Biological Activity | Key Structural Features | Research Application |
---|---|---|---|
3,4-Dihydrobenzo[b]oxepin-5(2H)-one | Anti-neuroinflammatory | Ketone at C5, unsaturation at C3-C4 | Microglia polarization modulators [2] |
1,4,5,6-Tetrahydrobenzo[2,3]oxepino[4,5-d]pyrimidine | Anti-neuroinflammatory | Pyrimidine fusion at C4-C5 | NLRP3 inflammasome regulation [2] |
3,4-Dihydro-2H-benzo[1,4]oxazine | Dual TXA2 antagonist/PGI2 agonist | Oxazine ring, acetic acid side chain | Cardiovascular therapeutics [3] |
(3-Phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonate | Imidazoline I2 receptor ligand | Phosphonate group, phenylcarbamoyl | Anti-Alzheimer agents [4] |
Halogenation, particularly fluorination, strategically enhances the drug-like properties of benzoxepin derivatives. The introduction of fluorine at the C9 position (as in 9-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one; CAS 1094299-21-4) induces three critical modifications: enhanced membrane permeability, metabolic stability, and target binding affinity. The fluorine atom's strong electronegativity (Pauling electronegativity = 4.0) creates a localized dipole moment that influences neighboring carbonyl group polarization, potentially strengthening hydrogen-bond acceptor capacity at the ketone oxygen [6] [8].
The compact size of fluorine (van der Waals radius 1.47 Å) permits isosteric replacement of hydrogen without significant steric perturbation. This modification is evident in advanced derivatives like 7-bromo-9-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one (CAS 1094253-85-6), where the orthogonal effects of halogens at adjacent positions synergistically enhance bioactivity profiles [8]. The 9-fluoro substitution specifically reduces oxidative metabolism at the C9-C10 bond by blocking hydroxylation pathways, significantly extending compound half-life in vitro [6] [10].
Table 2: Impact of Fluorine Substitution on Benzoxepin Derivatives
Property | Non-Fluorinated Analog | 9-Fluoro-Substituted | Biological Consequence |
---|---|---|---|
logP | 1.8-2.2 | 2.1-2.5 | Enhanced membrane permeability |
Metabolic Stability (t₁/₂) | ~45 min (liver microsomes) | >120 min (liver microsomes) | Reduced CYP450-mediated clearance |
Hydrogen Bond Acceptor Capacity | Moderate (carbonyl oxygen) | Enhanced (carbonyl polarization) | Improved target binding affinity |
pKa | ~8.2 (enol form) | ~7.9 (enol form) | Increased enolization tendency |
Aromatic Ring Electron Density | Uniform | Depleted at C9-C10 | Reduced electrophilic attack susceptibility |
The development of 9-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one represents a convergence of synthetic innovation and target-driven design. Early benzoxepin derivatives without halogenation showed promising biological activities but suffered from metabolic instability and limited blood-brain barrier penetration. The strategic incorporation of fluorine at C9 emerged as a solution to these limitations around 2010-2015, with significant advances in ring-closing methodologies enabling efficient synthesis [5] [6].
Key synthetic breakthroughs include the Friedel-Crafts acylation/ring-closing approach using 4-fluorophenol derivatives and 4-bromobutyryl chloride precursors, which established reliable access to the fluorinated core structure [2] [6]. By 2020, commercial availability of 9-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one (BLD Pharmatech) and its 4-amino-7-fluoro- and 4-amino-9-fluoro- derivatives (Sigma-Aldrich, OTV000822/OTV000823) accelerated structure-activity relationship studies [5] [6] [10]. These compounds now serve as key intermediates for advanced derivatives targeting neurological disorders, with research demonstrating their transformation into dual-action molecules like benzo[2,3]oxepino[4,5-d]pyrimidin-2-amines that modulate neuroinflammatory pathways [2].
Table 3: Evolution of 9-Fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one in Medicinal Chemistry
Year Range | Development Milestone | Significance | Research Applications |
---|---|---|---|
2005-2010 | Non-fluorinated benzoxepin cores | Established scaffold bioactivity | Thromboxane receptor antagonists [3] |
2010-2015 | First fluorinated derivatives | Metabolic stability enhancement | Neuroinflammation target exploration |
2015-2020 | Commercial availability (CAS 1094299-21-4) | Accelerated SAR studies | Anti-neuroinflammatory lead optimization [6] |
2020-Present | Advanced derivatives (e.g., BPM 29) | Multi-target engagement | Microglia polarization modulators [2] |
The structural evolution of this compound class is characterized by progressive rational optimization: (1) Initial exploration of non-halogenated 3,4-dihydrobenzo[b]oxepin-5(2H)-one derivatives demonstrated moderate anti-inflammatory effects but poor pharmacokinetic profiles; (2) Strategic fluorination at C9 improved blood-brain barrier penetration crucial for CNS targets; (3) Further derivatization at C4 (e.g., amino substitution) enabled salt formation and enhanced solubility; (4) Ring fusion strategies created novel tetracyclic systems with dual mechanism of action [2] [5] [10]. This iterative refinement established 9-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one as a versatile building block for modern drug discovery programs targeting neurological disorders.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7